molecular formula C22H27NO5 B12319966 Muramine CAS No. 2292-20-8

Muramine

Cat. No.: B12319966
CAS No.: 2292-20-8
M. Wt: 385.5 g/mol
InChI Key: HUIJAZQRYSCNED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of muramine involves several steps, starting with the formation of the dibenzazecine coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Muramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions vary widely but often include modified dibenzazecine derivatives with different functional groups, which can have distinct chemical and biological properties .

Scientific Research Applications

Muramine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of muramine involves its interaction with specific molecular targets and pathways. It is known to act as a Bronsted base, accepting protons from donor molecules. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Muramine is unique among dibenzazecine alkaloids due to its specific substitution pattern. Similar compounds include:

This compound’s uniqueness lies in its specific combination of functional groups and its resulting chemical and biological properties, which distinguish it from other related compounds .

Properties

CAS No.

2292-20-8

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one

InChI

InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3

InChI Key

HUIJAZQRYSCNED-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

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